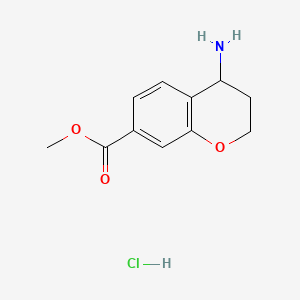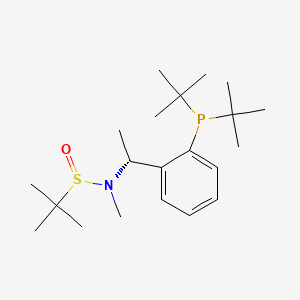
(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate the formation of enantiomerically pure products, which are crucial in the pharmaceutical industry for the production of drugs with specific desired effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphanyl phenyl ethyl intermediate: This step involves the reaction of a di-tert-butylphosphanyl compound with a phenyl ethyl halide under inert conditions.
Introduction of the sulfinamide group: The intermediate is then reacted with a sulfinamide reagent in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems as a chiral auxiliary.
Medicine: Utilized in the synthesis of chiral drugs, which are essential for achieving specific therapeutic effects.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets include various metal ions, and the pathways involved are those of asymmetric catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
Uniqueness
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to produce enantiomerically pure products distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C21H38NOPS |
|---|---|
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C21H38NOPS/c1-16(22(11)25(23)21(8,9)10)17-14-12-13-15-18(17)24(19(2,3)4)20(5,6)7/h12-16H,1-11H3/t16-,25?/m1/s1 |
Clé InChI |
IKOOBDSOLTXQJD-ZRTDVJLTSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


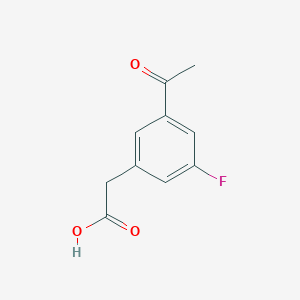
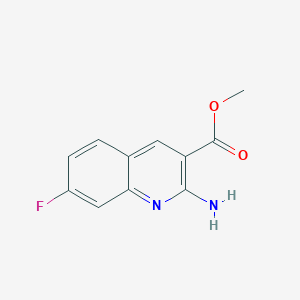

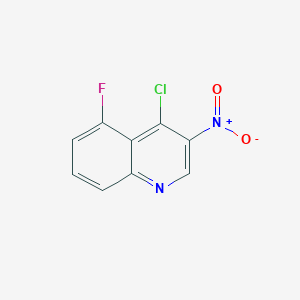
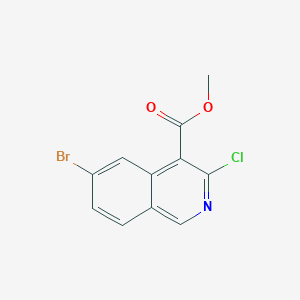
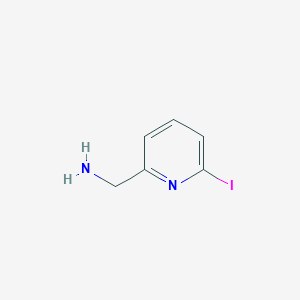
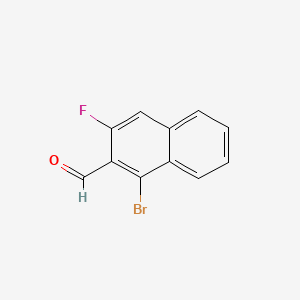
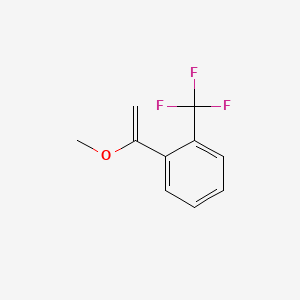
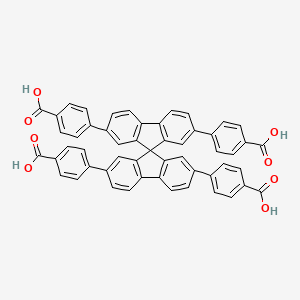
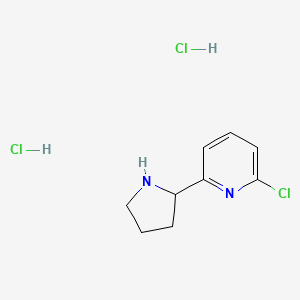

![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
